![molecular formula C23H19N3O3S B3008835 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 476459-45-7](/img/structure/B3008835.png)
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-component reactions that can efficiently create diverse molecular architectures. In the context of synthesizing carboxamide derivatives, a three-component cyclocoupling reaction has been utilized to create 3H-Naphtho[2.1-b]pyran-2-carboxamides, which are structurally related to the compound of interest. This process involves the reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3 under an air atmosphere. The mechanism is proposed to involve the formation of an aryl-zinc (II) σ-bond and its α-addition to isocyanide .
Molecular Structure Analysis
The elucidation of molecular structures, particularly for designer drugs with complex skeletons like highly substituted pyrazoles, is critical for understanding their chemical behavior and potential biological activity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are key techniques used in this process. For instance, the structure of a designer drug with a pyrazole skeleton was determined using NMR, including (1)H, (13)C HMBC experiments, and MS techniques. The comparison of predicted and observed (13)C chemical shifts was essential for the unambiguous determination of the structure .
Chemical Reactions Analysis
The reactivity of carboxamide derivatives can be influenced by the substituents on the heterocyclic skeleton. For example, the presence of a 5-fluoropentyl group, a 4-fluorophenyl substituent, and a carbamoyl group can affect the compound's chemical reactions. The use of NMR shift prediction programs can aid in understanding the reactivity by providing insights into the electronic environment of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted benzamides can be inferred from related compounds. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and characterized, revealing potential biological applications. These compounds were evaluated for their inhibitory activity against various forms of alkaline phosphatase and ecto-5′-nucleotidases, indicating that they have the potential to bind nucleotide protein targets. Such biological evaluations are crucial for understanding the physical and chemical properties of these compounds, as they can influence solubility, stability, and overall reactivity .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structural similarities to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized through various chemical reactions. For instance, novel analogs involving the synthesis of pyrazol-5-one derivatives from 2-amino benzo[d]thiazolyl have shown promising antibacterial activity, indicating the potential for these compounds in developing new antimicrobial agents (Palkar et al., 2017). Another study reports the synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol, highlighting the efficiency of synthesizing complex heterocyclic compounds (Sahu et al., 2015).
Potential Medicinal Chemistry Applications
The structural components of the compound, such as chromene and pyrazole, are often explored for their therapeutic properties. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated for their potent cytotoxic activities against various cancer cell lines, suggesting the relevance of these structures in oncology research (Deady et al., 2003). Additionally, compounds incorporating chromene derivatives have been studied for their antioxidant activities, underscoring the broad spectrum of biological activities associated with these moieties (Mohamed & El-Sayed, 2019).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-13-7-14(2)9-16(8-13)26-21(18-11-30-12-19(18)25-26)24-22(27)17-10-15-5-3-4-6-20(15)29-23(17)28/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDEJSYVHKKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

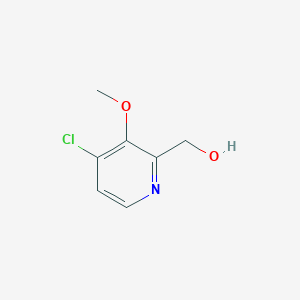
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)
![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)
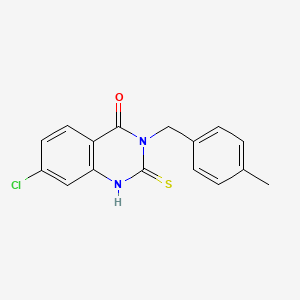
![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)
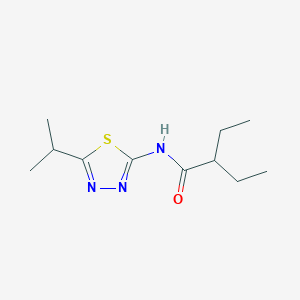
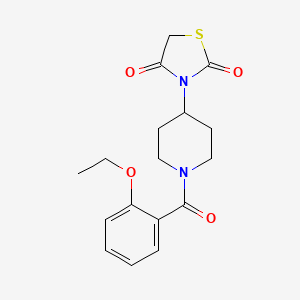


![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)
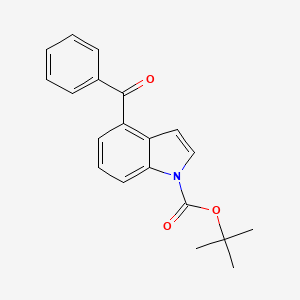
![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)